Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Description
Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 4-position with a methyl ester. The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The 4-methoxyphenyl substituent introduces electron-donating effects via the methoxy group, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-10(12(14)16-2)13-7-17-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKCHIEKSCBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535004 | |
| Record name | Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89205-01-6 | |
| Record name | Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(4-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Scientific Research Applications
Methyl 5-(4-methoxyphenyl)oxazole-4-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(4-methoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate but differ in substituents, heterocyclic cores, or functional groups:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- Chloro/Bromo Substituents : Halogens (e.g., in methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate) introduce electron-withdrawing effects, reducing electron density and increasing molecular weight, which may lower solubility in polar solvents .
- Sulfonylpyrazole (Compound 7b ): The sulfonyl group increases polarity and hydrogen-bonding capacity, leading to higher melting points (185–187°C) compared to non-sulfonylated analogs.
Key Reactions for Structural Analogs
- Sulfonylation : Compounds like 7b and 7c are synthesized via sulfonylation of oxazole intermediates using NaH in THF, followed by acid work-up.
- Halogenation : Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate is prepared via direct halogenation of the oxazole core .
- Esterification : The methyl ester group in the target compound is typically introduced via esterification of the corresponding carboxylic acid.
Crystallographic and Spectral Analysis
- Crystal Data: Compounds 7b–8b were analyzed using SHELX software, revealing orthorhombic or monoclinic crystal systems. The absence of bulky substituents (e.g., sulfonyl groups) in the target compound may result in simpler packing patterns.
- Spectral Signatures : The target compound’s IR spectrum is expected to show distinct C=O (ester) and C-O (methoxy) stretches, differing from sulfonamide NH₂ peaks (~3300 cm⁻¹) in 7b .
Biological Activity
Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This review synthesizes current findings regarding its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
This compound features an oxazole ring that contributes to its biological activity. The methoxyphenyl substituent may enhance its binding affinity to various biological targets through hydrophobic interactions and hydrogen bonding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various human cancer cell lines.
Cytotoxicity Data
The following table summarizes the cytotoxicity data for this compound against selected cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| CCRF-CEM (Leukemia) | 6.08 | 12.50 | 35.00 |
| MOLT-4 (Leukemia) | 9.29 | 15.00 | 40.00 |
| COLO 205 (Colon) | 42.98 | 60.00 | 85.00 |
| MALME-3M (Melanoma) | 78.70 | >100 | >100 |
| ACHN (Renal) | 35.00 | 50.00 | 75.00 |
Note: GI50 is the concentration required to inhibit cell growth by 50%, TGI is the concentration for total growth inhibition, and LC50 is the concentration leading to 50% cell death.
The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents like E7010. Molecular docking studies suggest that this compound may interact with tubulin and cyclin-dependent kinase 2 (CDK2), leading to disruption in cell cycle progression and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity.
Antimicrobial Efficacy
The compound has shown promising results against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
Note: MIC refers to the minimum inhibitory concentration required to inhibit bacterial growth.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Leukemia Models : In xenograft models using CCRF-CEM cells, treatment with this compound resulted in significant tumor regression compared to control groups.
- Colon Cancer Studies : In a study involving COLO 205 cells, the compound demonstrated enhanced apoptosis markers and reduced tumor volume in treated mice.
Q & A
Q. What are the standard synthetic routes for Methyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group substitution. Key steps include:
- Cyclization of precursor molecules : For example, reacting methyl acetoacetate with substituted benzaldehydes under acidic or basic conditions to form the oxazole ring .
- Optimization parameters : Temperature (60–100°C), solvent choice (e.g., ethanol, DMF), and reaction time (6–24 hours) are critical for minimizing by-products like uncyclized intermediates .
- Purification : Column chromatography or recrystallization is often required to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying the oxazole ring geometry and substituent positions .
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies methoxy and aromatic protons, while FT-IR confirms ester and oxazole functional groups. Mass spectrometry (HRMS) validates molecular weight .
Q. What are the common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized via:
- Ester hydrolysis : Refluxing with aqueous NaOH to yield the carboxylic acid analog .
- Substitution reactions : Introducing amino or halogen groups at the oxazole ring using reagents like POCl₃ or NH₂OH .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 4-methoxyphenyl position .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Contradictions may arise from differences in assay conditions, cell lines, or impurity profiles. Methodological solutions include:
- Standardized bioassays : Re-evaluating activities using identical cell lines (e.g., HEK293 or HepG2) and assay protocols .
- Purity validation : Quantifying impurities via HPLC-MS and correlating bioactivity with purity thresholds (>98%) .
- Dose-response studies : Establishing EC₅₀/IC₅₀ values under controlled conditions to account for batch-to-batch variability .
Q. What computational strategies are recommended for predicting its reactivity or interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., cytochrome P450) or receptors .
- DFT calculations : Assessing regioselectivity in electrophilic substitution reactions by analyzing frontier molecular orbitals .
- MD simulations : Modeling stability in biological membranes to predict pharmacokinetic behavior .
Q. How to design experiments to investigate the compound’s stability under varying conditions (pH, temperature)?
- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), or UV light, then monitor degradation via HPLC .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify stability thresholds .
- Protective strategies : Test antioxidants (e.g., BHT) or buffering agents to enhance shelf life .
Q. What methodologies are used to analyze the compound’s pharmacokinetic properties in preclinical models?
- In vitro ADME : Caco-2 cell assays for permeability and microsomal stability tests (e.g., liver microsomes) .
- In vivo studies : Administer the compound to rodents and measure plasma concentration-time profiles using LC-MS/MS .
- Metabolite identification : HRMS/MS to detect phase I/II metabolites and assess metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
